molecular formula C14H25NOSi B8588191 4-[2-(t-Butyldimethylsilyloxy)ethyl]aniline

4-[2-(t-Butyldimethylsilyloxy)ethyl]aniline

Cat. No. B8588191
M. Wt: 251.44 g/mol
InChI Key: KNLCXTVRQOBUTO-UHFFFAOYSA-N
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Patent
US08815891B2

Procedure details

The compound (1.65 g, 5.86 mmol) prepared in step 1 was dissolved in ethyl acetate (20 ml), added with 10%-palladium (Pd) (165 mg) at room temperature. The reaction mixture was stirred for 3 days under hydrogen gas. 10%-palladium (Pd) was removed by using celite-filter and the filtrate was concentrated under reduced pressure. The residue was then purified by flash column chromatography (ethylacetate:hexane=1:4) to obtain the title compound (1.4 g, yield: 95%, colorless oil).
Name
compound
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
165 mg
Type
catalyst
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([Si:5]([CH3:19])([CH3:18])[O:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[Si:5]([O:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=1)([C:1]([CH3:3])([CH3:4])[CH3:2])([CH3:19])[CH3:18]

Inputs

Step One
Name
compound
Quantity
1.65 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCC1=CC=C(C=C1)[N+](=O)[O-])(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
165 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 days under hydrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
10%-palladium (Pd) was removed
FILTRATION
Type
FILTRATION
Details
by using celite-filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash column chromatography (ethylacetate:hexane=1:4)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.